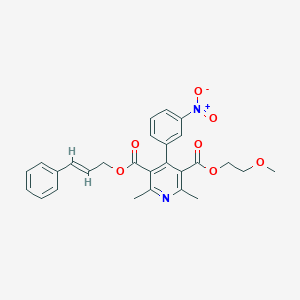

(E)-Dehydro Cilnidipine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-Dehydro Cilnidipine is a derivative of Cilnidipine, a dihydropyridine calcium channel blocker. Cilnidipine is known for its dual action on both L-type and N-type calcium channels, making it effective in treating hypertension. This compound retains these properties while offering unique chemical and pharmacological characteristics.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Dehydro Cilnidipine involves the dehydrogenation of Cilnidipine. This process typically requires the use of dehydrogenating agents such as palladium on carbon (Pd/C) under hydrogen-free conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: (E)-Dehydro Cilnidipine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as hydroxide ions in an aqueous medium.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of substituted esters or amides.

科学研究应用

(E)-Dehydro Cilnidipine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the mechanisms of calcium channel blockers.

Biology: Investigated for its effects on calcium signaling pathways in various cell types.

Medicine: Explored for its potential in treating cardiovascular diseases, particularly hypertension and related comorbidities.

Industry: Utilized in the development of new pharmaceutical formulations with improved bioavailability and efficacy.

作用机制

(E)-Dehydro Cilnidipine exerts its effects by blocking L-type and N-type calcium channels. By inhibiting calcium influx into vascular smooth muscle cells, it causes vasodilation and reduces blood pressure. Additionally, the blockade of N-type calcium channels at sympathetic nerve terminals reduces the release of norepinephrine, further contributing to its antihypertensive effects.

相似化合物的比较

Amlodipine: Another dihydropyridine calcium channel blocker, primarily acting on L-type calcium channels.

Nifedipine: A well-known calcium channel blocker with a similar mechanism of action but different pharmacokinetic properties.

Felodipine: Similar to Cilnidipine but lacks the dual action on N-type calcium channels.

Uniqueness: (E)-Dehydro Cilnidipine stands out due to its dual action on both L-type and N-type calcium channels, providing a more comprehensive approach to managing hypertension. Its unique chemical structure also allows for different pharmacokinetic and pharmacodynamic profiles compared to other calcium channel blockers.

生物活性

(E)-Dehydro Cilnidipine is a novel compound that exhibits significant biological activity primarily as a dual L- and N-type calcium channel blocker. This compound has been investigated for its potential therapeutic effects, particularly in the context of hypertension and renal protection. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Cilnidipine operates by blocking both L-type and N-type calcium channels. The inhibition of N-type calcium channels (N-CCs) is particularly noteworthy due to their role in sympathetic neurotransmitter release, which is implicated in various cardiovascular diseases. By targeting these channels, cilnidipine reduces sympathetic nervous system activity, leading to decreased blood pressure and improved renal function.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Antihypertensive Effects : Cilnidipine effectively lowers blood pressure by inhibiting sympathetic nerve activity and reducing vascular resistance.

- Renoprotective Effects : It protects against renal injury by preventing podocyte damage and reducing proteinuria.

- Neuroprotective Effects : Cilnidipine has shown potential in protecting neuronal tissues from ischemic damage.

Antihypertensive Effects

Cilnidipine has demonstrated significant antihypertensive effects in various studies. For instance, one study reported a reduction in systolic blood pressure (SBP) from 150.07 mm Hg to 123.03 mm Hg after six months of treatment with cilnidipine in hypertensive patients with type 2 diabetes mellitus .

Renoprotective Effects

Research indicates that cilnidipine significantly reduces proteinuria and enhances podocyte health. In a study involving spontaneously hypertensive rats (SHR), cilnidipine treatment resulted in lower desmin staining (an indicator of podocyte injury) and restored the expression of nephrin and podocin compared to other treatments like amlodipine .

Data Tables

| Parameter | Cilnidipine | Amlodipine |

|---|---|---|

| SBP Reduction (mm Hg) | 150.07 to 123.03 | Not specified |

| Proteinuria Reduction (%) | Significant | Less effective |

| Podocyte Injury (Desmin) | Lower staining | Higher staining |

Case Studies

- Hypertensive Patients with Diabetes : A study showed that cilnidipine significantly reduced microalbuminuria from 66.62 mg/L to 38.8 mg/L over six months, indicating its efficacy in improving renal function in diabetic patients .

- Post-Stroke Hypertensive Patients : In a large-scale surveillance study involving 2,667 post-stroke patients, cilnidipine effectively controlled blood pressure, demonstrating its practical utility in clinical settings .

属性

IUPAC Name |

5-O-(2-methoxyethyl) 3-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17H,14-16H2,1-3H3/b11-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTPFIMQINDZDT-DHZHZOJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。